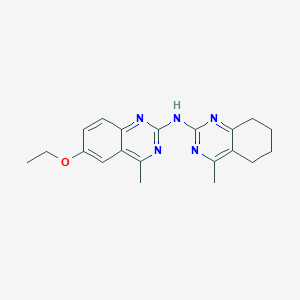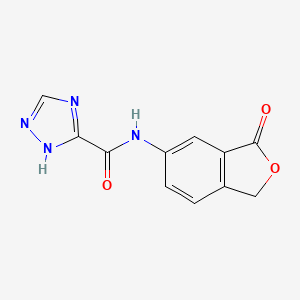![molecular formula C21H18N4O5 B5721504 2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)
2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Furamidine or DB75 and belongs to the family of diaryl furans.
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide involves the inhibition of the enzyme trypanothione reductase (TR) in the parasites that cause malaria, African sleeping sickness, and leishmaniasis. TR is an essential enzyme for the survival of these parasites as it helps in maintaining the redox balance of the cell. Inhibition of TR leads to the accumulation of toxic metabolites and eventually the death of the parasite.
Biochemical and Physiological Effects:
2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide has been shown to have minimal toxicity towards mammalian cells and has a good safety profile. However, it can cause some side effects such as gastrointestinal disturbances, headache, and dizziness. It has also been reported to have some effect on the liver and kidney function in some animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide in lab experiments include its high potency, selectivity towards TR, and low toxicity towards mammalian cells. However, its limitations include its low solubility in water, which can limit its use in some experiments, and its potential to cause liver and kidney toxicity in some animal models.
Future Directions
There are several future directions for the research and development of 2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide. These include the optimization of the synthesis method to increase the yield and purity of the product, the development of new analogs with improved properties, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action in more detail.
Synthesis Methods
The synthesis of 2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide involves the condensation of 3-nitrobenzoylhydrazine and 2-methyl-3-furoic acid chloride in the presence of triethylamine. The resulting product is then treated with 4-aminobenzophenone to obtain the final compound. This synthesis method has been optimized and modified by various researchers to increase the yield and purity of the product.
Scientific Research Applications
2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, it has shown promising results in the treatment of various diseases such as malaria, African sleeping sickness, and leishmaniasis. In biology, it has been used as a tool to study DNA and RNA interactions. In chemistry, it has been used as a building block for the synthesis of other compounds.
properties
IUPAC Name |
2-methyl-N-[4-[(E)-C-methyl-N-[(3-nitrobenzoyl)amino]carbonimidoyl]phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-13(23-24-20(26)16-4-3-5-18(12-16)25(28)29)15-6-8-17(9-7-15)22-21(27)19-10-11-30-14(19)2/h3-12H,1-2H3,(H,22,27)(H,24,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARSAXMCAMXTDU-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)/C(=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{4-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5721458.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)

![4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)

![N-(4-methoxyphenyl)-5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5721524.png)
